molecular formula C10H11ClO2 B1315943 (4-Ethylphenoxy)acetyl chloride CAS No. 167762-94-9

(4-Ethylphenoxy)acetyl chloride

Cat. No.: B1315943
CAS No.: 167762-94-9
M. Wt: 198.64 g/mol
InChI Key: ACDQQTPPIQNNLU-UHFFFAOYSA-N
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Description

(4-Ethylphenoxy)acetyl chloride is an organic compound with the molecular formula C10H11ClO2 and a molecular weight of 198.65 g/mol . It is a derivative of acetyl chloride and is characterized by the presence of an ethyl group attached to the phenoxy ring. This compound is primarily used in organic synthesis and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Ethylphenoxy)acetyl chloride can be synthesized by reacting 4-ethylphenol with anhydrous hydrochloric acid in the presence of a suitable catalyst . The reaction typically involves the following steps:

  • Dissolution of 4-ethylphenol in an organic solvent such as dichloromethane.
  • Addition of anhydrous hydrochloric acid to the solution.
  • Stirring the reaction mixture at a controlled temperature to facilitate the formation of this compound.
  • Purification of the product through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Ethylphenoxy)acetyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-ethylphenoxyacetic acid and hydrochloric acid.

    Reduction: It can be reduced to (4-ethylphenoxy)ethanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis.

    Hydrolysis: Water or aqueous solutions are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Thioesters: Formed from reactions with thiols.

    4-Ethylphenoxyacetic acid: Formed from hydrolysis.

    (4-Ethylphenoxy)ethanol: Formed from reduction.

Scientific Research Applications

(4-Ethylphenoxy)acetyl chloride is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceutical Research: Used in the development of potential drug candidates by modifying its structure to enhance biological activity.

    Material Science: Employed in the synthesis of polymers and other advanced materials.

    Biological Studies: Investigated for its potential effects on biological systems and its role in biochemical pathways.

Mechanism of Action

The mechanism of action of (4-ethylphenoxy)acetyl chloride involves its reactivity towards nucleophiles. The compound’s acetyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce the (4-ethylphenoxy)acetyl moiety into target molecules.

Comparison with Similar Compounds

Similar Compounds

    (4-Methylphenoxy)acetyl chloride: Similar structure with a methyl group instead of an ethyl group.

    (4-Chlorophenoxy)acetyl chloride: Contains a chlorine atom instead of an ethyl group.

    (4-Methoxyphenoxy)acetyl chloride: Features a methoxy group in place of the ethyl group.

Uniqueness

(4-Ethylphenoxy)acetyl chloride is unique due to the presence of the ethyl group, which can influence its reactivity and the properties of the resulting products. The ethyl group can affect the steric and electronic environment of the molecule, leading to distinct reactivity patterns compared to its analogs.

Properties

IUPAC Name

2-(4-ethylphenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-2-8-3-5-9(6-4-8)13-7-10(11)12/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDQQTPPIQNNLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571472
Record name (4-Ethylphenoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167762-94-9
Record name (4-Ethylphenoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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